Methyl2-(3-amino-7-chloroimidazo[1,2-a]pyridin-2-yl)acetate
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Overview
Description
Methyl2-(3-amino-7-chloroimidazo[1,2-a]pyridin-2-yl)acetate is a compound belonging to the imidazo[1,2-a]pyridine classThe imidazo[1,2-a]pyridine scaffold is a fused bicyclic structure that has shown promise in various therapeutic areas, including antimicrobial, antiviral, and anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(3-amino-7-chloroimidazo[1,2-a]pyridin-2-yl)acetate typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization and functionalization steps. One common method involves the use of 2-aminopyridine, 3-chloroacetyl chloride, and methyl acetate under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl2-(3-amino-7-chloroimidazo[1,2-a]pyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl2-(3-amino-7-chloroimidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In anticancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-TB activity.
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Used as a pH probe.
Uniqueness
Methyl2-(3-amino-7-chloroimidazo[1,2-a]pyridin-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C10H10ClN3O2 |
---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
methyl 2-(3-amino-7-chloroimidazo[1,2-a]pyridin-2-yl)acetate |
InChI |
InChI=1S/C10H10ClN3O2/c1-16-9(15)5-7-10(12)14-3-2-6(11)4-8(14)13-7/h2-4H,5,12H2,1H3 |
InChI Key |
MJGGVDXFIPFGJS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(N2C=CC(=CC2=N1)Cl)N |
Origin of Product |
United States |
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